N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is a complex organic compound that features a triazine ring substituted with amino and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with benzylamine and 4-amino-1-benzylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure selective substitution .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino or benzyl groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction results in amine derivatives. Substitution reactions can produce a wide range of substituted triazine compounds .
Scientific Research Applications
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-benzylpiperidine: Shares the piperidine core and is used in similar synthetic applications.
N-arylpiperazine: Contains the piperazine moiety and is known for its biological activity.
4-Benzylpiperidine: Another compound with a benzylpiperidine structure, used in medicinal chemistry.
Uniqueness
N-{4-AMINO-6-[(4-BENZYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-BENZYLAMINE is unique due to its triazine core, which provides additional sites for chemical modification and enhances its versatility in various applications. This distinguishes it from other similar compounds that may lack the triazine ring .
Properties
Molecular Formula |
C22H27N7 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-15-18-7-3-1-4-8-18)17-29-13-11-28(12-14-29)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H3,23,24,25,26,27) |
InChI Key |
ASCFXCRESMLVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NCC4=CC=CC=C4)N |
Origin of Product |
United States |
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